molecular formula C12H14BrNO B1375285 (5-Bromo-2-methylphenyl)-pyrrolidin-1-yl-methanone CAS No. 1480283-73-5

(5-Bromo-2-methylphenyl)-pyrrolidin-1-yl-methanone

Cat. No. B1375285
M. Wt: 268.15 g/mol
InChI Key: KABBCPOCWWXBIJ-UHFFFAOYSA-N
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Description

“(5-Bromo-2-methylphenyl)-pyrrolidin-1-yl-methanone” is a chemical compound with the molecular formula C12H14BrNO . It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 14 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The molecular weight is 268.15 g/mol.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed information on its reactivity, it is recommended to refer to scientific literature or safety data sheets .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : A study focused on the synthesis and crystal structure of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related compound with a pyrrolidin-1-yl methanone group. These compounds, which include a structure similar to (5-Bromo-2-methylphenyl)-pyrrolidin-1-yl-methanone, were analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The study also utilized density functional theory (DFT) for molecular structure calculations, comparing these with X-ray diffraction values. This research highlights the importance of these compounds in understanding molecular electrostatic potential and physicochemical properties (Huang et al., 2021).

Molecular Structure and Drug Development

  • Development of Anticonvulsant Agents : Another study designed and synthesized novel derivatives of pyrrolidin-1-yl methanone for potential use as sodium channel blockers and anticonvulsant agents. This research is relevant for understanding the application of (5-Bromo-2-methylphenyl)-pyrrolidin-1-yl-methanone analogs in medicinal chemistry, particularly for the treatment of conditions like epilepsy (Malik & Khan, 2014).

Spectroscopic Characterization

  • Spectroscopic Characterization and Biological Screening : A study on organotin(IV) complexes of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives highlights the significance of spectroscopic characterization. The research provides insights into the tridentate coordination of these compounds and their potential antimicrobial activities, showcasing an application in developing new drugs (Singh, Singh, & Bhanuka, 2016).

Formulation Development

  • Formulation for Poorly Soluble Compounds : Research into developing a formulation for a poorly water-soluble compound, which included a pyrrolidin-1-yl methanone group, indicates the importance of such compounds in pharmaceutical development. The study focused on increasing in vivo exposure, a crucial aspect in drug delivery and efficacy (Burton et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. For detailed safety information, it is recommended to refer to the safety data sheet provided by the supplier or to consult with a chemical safety professional .

Future Directions

The future directions for the use of this compound would depend on its specific applications in various fields. Unfortunately, the search results do not provide specific information on future directions .

properties

IUPAC Name

(5-bromo-2-methylphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-9-4-5-10(13)8-11(9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABBCPOCWWXBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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